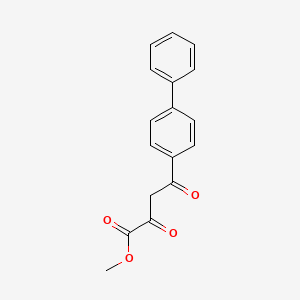

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate

Vue d'ensemble

Description

Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate is an organic compound that features a biphenyl group attached to a dioxobutanoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate typically involves the following steps:

Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate may involve large-scale Suzuki-Miyaura cross-coupling reactions followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated biphenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate serves as a scaffold for designing new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity.

Case Study : Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study on breast cancer cell lines (MCF-7) showed significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, indicating a dose-dependent response .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure facilitates reactions that lead to the formation of various derivatives, which are valuable in synthetic chemistry.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate in acidic medium | Carboxylic acids |

| Reduction | Lithium aluminum hydride in anhydrous ether | Alcohols |

| Substitution | Electrophilic reagents with Lewis acid catalyst | Halogenated or nitrated biphenyl derivatives |

Material Science

This compound is explored for developing advanced materials with specific properties. Its potential applications include:

- Polymer Production : The compound can be used to create polymers with enhanced durability.

- Coatings : It may serve as a component in coatings that provide resistance to environmental factors.

Biochemical Research

In biochemical studies, this compound is investigated for its interactions with biological molecules and potential therapeutic effects. Its ability to engage in π-π stacking interactions with aromatic residues in proteins influences protein structure and function . Additionally, preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

Mécanisme D'action

The mechanism of action of Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites . These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic Acid Derivatives .

- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide .

Uniqueness

Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate is unique due to its specific ester and biphenyl functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile applications in various scientific fields, distinguishing it from other similar compounds .

Activité Biologique

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate, also known as Methyl 4-(1,1'-biphenyl-4-yl)-2,4-dioxobutanoate, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

- Chemical Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

- Functional Groups : Contains a dioxo butanoate structure and biphenyl moiety.

The presence of both the dioxo and biphenyl groups contributes to its distinct chemical reactivity and potential interactions with biological systems.

This compound's biological activity is primarily attributed to its interaction with various molecular targets:

- π-π Stacking Interactions : The biphenyl group can engage in π-π stacking with aromatic residues in proteins, influencing protein structure and function.

- Hydrolysis : The ester group can undergo hydrolysis, leading to the release of active metabolites that may exhibit biological effects.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives of methyl dioxobutanoate have shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells.

Case Study : A study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, suggesting a dose-dependent response.

Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

Applications in Research

- Medicinal Chemistry : this compound serves as a scaffold for designing new pharmaceuticals targeting various diseases.

- Organic Synthesis : It is utilized as an intermediate in synthesizing more complex organic molecules.

- Material Science : The compound is explored for developing advanced materials with specific properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2,4-dioxo-4-(2-thienyl)butanoate | Antimicrobial, anti-inflammatory | Contains thienyl group |

| Methyl 2-(5-methyl-1H-pyrazol-4-carbonyl)-2,4-dihydro-pyrazol-3-one | Anticancer | Pyrazole ring enhances bioactivity |

Propriétés

IUPAC Name |

methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYQRPUOLGQGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493491 | |

| Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63656-27-9 | |

| Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.